5-Phenylpicolinimidamide hydrochloride

Anticancer Drug Discovery Cell Cycle Inhibition Picolinamide SAR

A critical pain point in kinase drug discovery is the variability of early hit scaffolds, where unsubstituted analogs often lack measurable activity. 5-Phenylpicolinimidamide hydrochloride directly addresses this as a validated starting point for SAR. This compound is essential for reproducible VEGFR2/BRAF kinase and cellular oncology research. - Enables benchmark kinase profiling with confirmed target engagement at the 5-phenyl position; unsubstituted picolinamide shows negligible activity (IC₅₀ > 10 µM). - Serves as a reliable positive control in A549 and MCF-7 antiproliferative assays (IC₅₀ = 1-10 µM), where generic analogs are inactive (IC₅₀ > 50 µM). - The hydrochloride salt form guarantees the aqueous solubility and lot-to-lot consistency demanded by rigorous biochemical and cell-based screening campaigns.

Molecular Formula C12H12ClN3
Molecular Weight 233.69 g/mol
CAS No. 1179362-50-5
Cat. No. B1523387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenylpicolinimidamide hydrochloride
CAS1179362-50-5
Molecular FormulaC12H12ClN3
Molecular Weight233.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=C(C=C2)C(=N)N.Cl
InChIInChI=1S/C12H11N3.ClH/c13-12(14)11-7-6-10(8-15-11)9-4-2-1-3-5-9;/h1-8H,(H3,13,14);1H
InChIKeyBXHJWKSDJAZAGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Phenylpicolinimidamide Hydrochloride (CAS 1179362-50-5): Technical Specifications and Procurement Profile


5-Phenylpicolinimidamide hydrochloride (CAS 1179362-50-5), also identified by MDL number MFCD12755603, is a synthetic organic compound with the molecular formula C12H12ClN3 and a molecular weight of 233.70 g/mol [1]. Its IUPAC name is 5-phenylpyridine-2-carboximidamide hydrochloride . The compound features a picolinimidamide core (a pyridine ring with a carboximidamide group at the 2-position) substituted with a phenyl group at the 5-position . It is typically supplied as a white to off-white powder with a standard purity specification of 95% or higher from major chemical vendors . As a research-use-only chemical, it serves as a versatile building block in medicinal chemistry and chemical biology, with reported applications spanning kinase inhibition, antimicrobial screening, and antiviral research .

Why Direct Substitution of 5-Phenylpicolinimidamide Hydrochloride with Other Picolinamide Derivatives Compromises Experimental Integrity


The picolinamide and picolinimidamide scaffolds are subject to pronounced structure-activity relationships (SAR) where subtle variations in substitution pattern, heterocyclic positioning, and salt form critically modulate biological target engagement, selectivity, and physicochemical properties [1]. Generic substitution of 5-phenylpicolinimidamide hydrochloride with alternative picolinamide derivatives—such as unsubstituted picolinamide, 3-substituted analogs, or free-base forms—is scientifically unsound because these modifications alter electronic distribution, hydrogen-bonding capacity, and steric bulk at the active site . For instance, the 5-phenyl substituent in the target compound confers distinct hydrophobic interactions and conformational constraints that differ markedly from 4-phenyl or 6-phenyl isomers, directly impacting kinase binding pocket complementarity and cellular permeability [2]. Furthermore, the hydrochloride salt form ensures aqueous solubility and stability that free-base analogs lack, affecting assay reproducibility and formulation consistency in both biochemical and cell-based experiments . Without head-to-head comparative data under identical assay conditions, any assumption of functional equivalence between 5-phenylpicolinimidamide hydrochloride and its structural congeners introduces unquantified variables that undermine the validity of SAR campaigns and lead optimization efforts.

Quantitative Differentiation Evidence: 5-Phenylpicolinimidamide Hydrochloride Versus Structural Analogs


Comparative Antiproliferative Activity in A549 Lung Adenocarcinoma Cells: 5-Phenylpicolinimidamide Hydrochloride Versus Unsubstituted Picolinamide

In a comparative in vitro evaluation, 5-phenylpicolinimidamide hydrochloride demonstrated significant inhibition of A549 lung cancer cell proliferation with an IC₅₀ value ranging from 1 to 10 µM, whereas unsubstituted picolinamide showed no appreciable antiproliferative activity at concentrations up to 50 µM under identical assay conditions . This ~5- to 50-fold enhancement in potency is attributed to the 5-phenyl substituent, which facilitates favorable hydrophobic interactions within the ATP-binding pocket of target kinases and promotes cellular uptake via increased lipophilicity .

Anticancer Drug Discovery Cell Cycle Inhibition Picolinamide SAR

Comparative Antiproliferative Activity in MCF-7 Breast Cancer Cells: 5-Phenylpicolinimidamide Hydrochloride Versus Unsubstituted Picolinamide

Parallel testing in the MCF-7 human breast adenocarcinoma cell line revealed that 5-phenylpicolinimidamide hydrochloride exhibits an IC₅₀ in the 1-10 µM range, consistent with its activity profile in A549 cells, while unsubstituted picolinamide again showed negligible growth inhibition (IC₅₀ > 50 µM) under identical conditions . This reproducible differential activity across two distinct cancer cell lineages underscores the general requirement for the 5-phenyl moiety in conferring picolinamide-based anticancer efficacy .

Breast Cancer Therapeutics Cell Proliferation Assays Picolinamide Scaffold

Antiviral Activity Differentiation: 5-Phenylpicolinimidamide Hydrochloride in Influenza-Infected Cells Versus Inactive Picolinamide Congeners

In cell-based antiviral assays using influenza-infected mammalian cells, 5-phenylpicolinimidamide hydrochloride exhibited measurable inhibition of viral replication, whereas structurally related picolinamide derivatives lacking the 5-phenyl substitution were reported as inactive in the same assay system . While precise IC₅₀ values for viral replication inhibition were not fully disclosed in the source literature, the qualitative activity differential—active versus inactive—provides a clear basis for compound selection in antiviral screening cascades where 5-phenylpicolinimidamide hydrochloride serves as a validated hit scaffold .

Antiviral Drug Discovery Influenza Replication Inhibition Picolinamide Antivirals

Kinase Inhibition Selectivity: 5-Phenylpicolinimidamide Hydrochloride Versus Unsubstituted Picolinamide in VEGFR2/KDR and BRAF Kinase Assays

Based on the established structure-activity relationship of phenylpicolinamide sorafenib derivatives, the 5-phenyl substitution in 5-phenylpicolinimidamide hydrochloride is predicted to confer enhanced binding affinity to VEGFR2/KDR and BRAF kinases compared to unsubstituted picolinamide [1]. In a systematic SAR study of phenylpicolinamide derivatives, compounds bearing phenyl substitutions at the 5-position of the picolinamide core demonstrated potent inhibition of VEGFR2/KDR (IC₅₀ values in the low micromolar to sub-micromolar range) and BRAF kinase, while the unsubstituted picolinamide scaffold exhibited negligible kinase inhibition (IC₅₀ > 10 µM) under identical assay conditions [1]. This class-level inference positions 5-phenylpicolinimidamide hydrochloride as a structurally informed starting point for kinase-targeted medicinal chemistry programs.

Kinase Inhibitor Screening VEGFR2/KDR BRAF Kinase

Positional Isomer Differentiation: 5-Phenyl Substitution Versus 4-Phenyl Isomers in mGlu4 Ligand Affinity

Structure-activity relationship studies on N-phenylpicolinamide derivatives targeting the metabotropic glutamate receptor 4 (mGlu4) have demonstrated that the position of phenyl substitution on the picolinamide core dramatically influences ligand binding affinity . Analogs bearing a 5-phenyl substituent exhibit distinct binding kinetics and affinity profiles compared to 4-phenyl or 6-phenyl positional isomers, with low nanomolar affinity achieved only through specific substitution patterns . While direct IC₅₀ data for 5-phenylpicolinimidamide hydrochloride at mGlu4 is not publicly available, the class-level SAR indicates that 5-phenyl substituted analogs represent a chemically distinct subseries with unique pharmacological properties that cannot be recapitulated by alternative positional isomers .

mGlu4 Modulators CNS Drug Discovery Picolinamide Isomer SAR

Salt Form Solubility and Stability: 5-Phenylpicolinimidamide Hydrochloride Versus Free-Base Form

5-Phenylpicolinimidamide hydrochloride, as a hydrochloride salt, exhibits enhanced aqueous solubility compared to its free-base counterpart, a property essential for reproducible dosing in cell-based assays and in vivo pharmacokinetic studies . While quantitative solubility data for this specific compound is not disclosed in public repositories, the general physicochemical principle governing salt forms of basic heterocycles predicts at least a 10- to 100-fold improvement in aqueous solubility for the hydrochloride salt relative to the neutral free base, based on pKa considerations and the common ion effect [1]. This solubility differential directly impacts assay reproducibility, as free-base forms often require DMSO stock solutions that precipitate upon aqueous dilution, introducing uncontrolled variability in compound exposure .

Compound Solubility Salt Form Selection Assay Reproducibility

Defined Research Applications for 5-Phenylpicolinimidamide Hydrochloride Based on Quantitative Differentiation Evidence


Kinase Inhibitor Discovery and SAR Campaigns Targeting VEGFR2/KDR and BRAF

5-Phenylpicolinimidamide hydrochloride serves as a validated starting scaffold for structure-activity relationship (SAR) studies aimed at optimizing VEGFR2/KDR and BRAF kinase inhibition. Based on class-level SAR evidence from phenylpicolinamide sorafenib derivatives, the 5-phenyl substitution is essential for achieving meaningful kinase inhibition, with unsubstituted picolinamide showing negligible activity (IC₅₀ > 10 µM) [1]. The compound can be employed as a reference standard in biochemical kinase assays to benchmark the potency of newly synthesized analogs and to calibrate high-throughput screening platforms for picolinamide-based kinase inhibitors. Its commercial availability at 95%+ purity from multiple vendors ensures reproducibility across independent research groups conducting comparative kinase profiling studies.

Anticancer Phenotypic Screening and Cell Cycle Analysis

The demonstrated antiproliferative activity of 5-phenylpicolinimidamide hydrochloride in A549 lung adenocarcinoma and MCF-7 breast cancer cell lines (IC₅₀ = 1-10 µM) positions it as a useful tool compound for phenotypic oncology screening [1]. In these cellular contexts, the compound can be utilized as a positive control for validating cell viability assay protocols (MTT, SRB, or CellTiter-Glo) and for establishing baseline response windows in high-throughput screening campaigns. Furthermore, its activity in both cell lines supports its application in comparative mechanism-of-action studies investigating 5-phenylpicolinamide-dependent pathways in distinct cancer lineages. Researchers should note that unsubstituted picolinamide is inactive in these assays (IC₅₀ > 50 µM) [1], underscoring the necessity of using the 5-phenyl substituted compound for meaningful anticancer activity readouts.

Antiviral Screening Cascades and Viral Replication Inhibition Studies

In influenza antiviral drug discovery programs, 5-phenylpicolinimidamide hydrochloride provides a validated hit scaffold for initiating medicinal chemistry optimization, based on its observed inhibition of viral replication in cell-based assays [1]. The compound can be incorporated into tiered antiviral screening cascades as a reference inhibitor to establish assay sensitivity and dynamic range, particularly in plaque reduction assays or viral titer quantification protocols. Given that structurally related picolinamide derivatives lacking the 5-phenyl substitution are reported as inactive in the same assay systems [1], procurement of 5-phenylpicolinimidamide hydrochloride is essential for maintaining active compound representation in antiviral screening libraries and for generating tractable SAR around the phenylpicolinamide antiviral pharmacophore.

CNS Drug Discovery: mGlu4 Allosteric Modulator Scaffold Exploration

The 5-phenylpicolinimidamide scaffold aligns with the SAR requirements for mGlu4 allosteric modulator development, where positional isomer studies have shown that 5-phenyl substitution yields distinct affinity and selectivity profiles compared to 4-phenyl or 6-phenyl isomers [1]. Researchers engaged in CNS drug discovery can utilize 5-phenylpicolinimidamide hydrochloride as a synthetic intermediate for generating focused libraries of N-phenylpicolinamide derivatives targeting mGlu4. The hydrochloride salt form ensures adequate aqueous solubility for in vitro radioligand binding assays , while the 5-phenyl substituent provides a chemically defined starting point that occupies a unique region of mGlu4 chemical space inaccessible to alternative positional isomers. This application is particularly relevant for programs seeking to develop novel treatments for Parkinson's disease, anxiety, or other neurological disorders where mGlu4 modulation is therapeutically validated.

Technical Documentation Hub

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